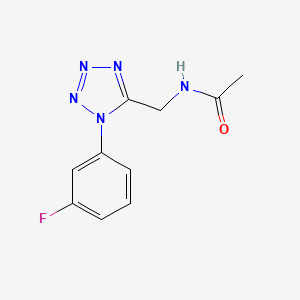

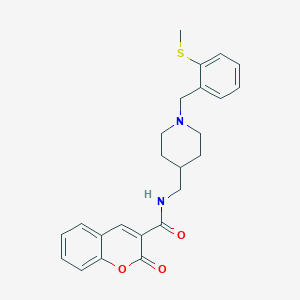

![molecular formula C16H16N2O5S B2903333 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903856-13-2](/img/structure/B2903333.png)

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine” is a Metabolic Enzyme class compound with a molecular weight of 453.53 and a molecular formula of C19H23N3O6S2 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification, with an overall yield of 35% .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography . For example, the compound C16H15N3O2S was found to be triclinic with cell parameters a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å^3, Z = 10 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound C16H15N3O2S was found to be triclinic with cell parameters a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å .Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as isoxazole derivatives, have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets to induce changes that lead to its biological effects .

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might have a variety of effects at the molecular and cellular levels .

Action Environment

Such factors could potentially affect the compound’s pharmacokinetics and pharmacodynamics, thereby influencing its overall effect .

Advantages and Limitations for Lab Experiments

The advantages of using 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine in lab experiments include its selectivity for the TRPV1 ion channel, its ability to reduce pain and inflammation, and its favorable safety profile. However, its limitations include its potential off-target effects and the need for further studies to establish its efficacy in human clinical trials.

Future Directions

Future studies on 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine could focus on its potential therapeutic applications in treating various diseases, including pain, inflammation, and anxiety. Additionally, further studies could investigate its potential off-target effects and establish its efficacy in human clinical trials.

Synthesis Methods

The synthesis of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine involves several steps, including the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with azetidine-3-ol to form the corresponding amide, which is further reacted with 3-hydroxypyridine to yield this compound.

Scientific Research Applications

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.

Safety and Hazards

properties

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-24(20,14-3-4-15-16(8-14)22-7-6-21-15)18-10-13(11-18)23-12-2-1-5-17-9-12/h1-5,8-9,13H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBNXEDFUCVJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

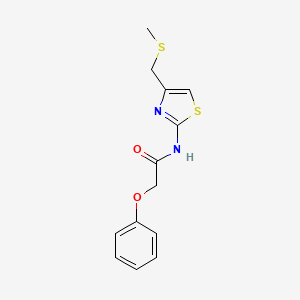

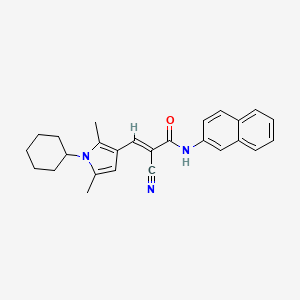

![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)

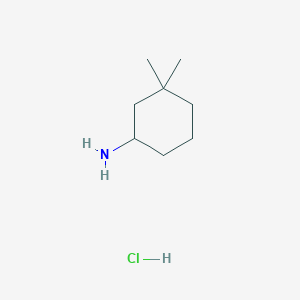

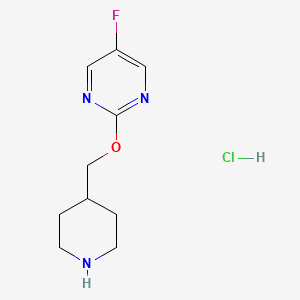

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)

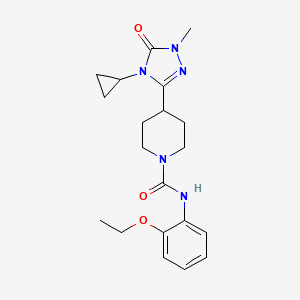

![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)

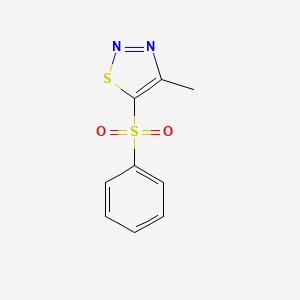

![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)